Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 52481-66-0
Cat. No.: VC21338395
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52481-66-0 |
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Molecular Formula | C7H11N3O2S |
Molecular Weight | 201.25 g/mol |
IUPAC Name | ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) |
Standard InChI Key | AKDLXADPIMDRES-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NN)C |
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NN)C |
Introduction
Chemical Structure and Identification
Molecular Information
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is identified by the CAS Registry Number 52481-66-0 and is characterized by the molecular formula C₇H₁₁N₃O₂S . The compound has a molecular weight of 201.25 g/mol, which positions it in the range of small organic molecules with moderate complexity . Its structure consists of a thiazole core with three functional substituents: a hydrazino group, a methyl group, and an ethyl carboxylate group.
Table 1: Basic Molecular Information
Property | Value |
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CAS Registry Number | 52481-66-0 |
Molecular Formula | C₇H₁₁N₃O₂S |
Molecular Weight | 201.25 g/mol |
Exact Mass | 201.05719778 Da |
IUPAC Name | Ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate |
Structural Identifiers
The compound can be represented using various chemical notation systems that facilitate its identification and characterization in databases and literature. The International Chemical Identifier (InChI) provides a standardized method to encode the chemical information, while the SMILES notation offers a more compact linear representation of the molecular structure .
Table 2: Structural Identifiers
Identifier Type | Value |
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InChI | InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) |
InChIKey | AKDLXADPIMDRES-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NN)C |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and chemical databases, which is important for comprehensive literature searches and proper identification :
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Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-hydrazinyl-4-methylthiazole-5-carboxylate
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2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester
Physicochemical Properties
Computed Properties
The physicochemical properties of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate provide insights into its potential behavior in biological systems and chemical reactions. These properties are crucial for predicting solubility, permeability, and potential interactions with biological macromolecules.
Table 3: Physicochemical Properties
Structural Characteristics
The compound features a 1,3-thiazole ring, which is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom. The thiazole scaffold is present in many biologically active compounds and is often used in medicinal chemistry. The specific substitution pattern in ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate creates a unique chemical entity with distinctive properties:
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The hydrazino group (-NHNH₂) at position 2 provides two nitrogen atoms with potential nucleophilic characteristics
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The methyl group at position 4 contributes to lipophilicity and steric effects
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The ethyl carboxylate group at position 5 offers potential for further derivatization and hydrogen bond acceptance
Spectral Data and Analytical Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. The PubChem database indicates the availability of ¹H NMR spectral data for ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, acquired using a Bruker AM-300 instrument . The spectral data would typically show signals corresponding to:
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The ethyl group protons (triplet for -CH₃ and quartet for -CH₂-)
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The methyl group protons at position 4 (singlet)
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The amino protons of the hydrazino group (broad signals, potentially exchangeable)
The specific chemical shifts and coupling patterns in the NMR spectrum provide definitive confirmation of the compound's structure.
Mass Spectrometry
Mass spectrometry data available for the compound includes GC-MS information with a total of 85 peaks recorded . The prominent peaks in the mass spectrum include:
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m/z 201 (highest intensity peak, likely the molecular ion)
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m/z 45 (second highest intensity)
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m/z 67 (third highest intensity)
These fragmentation patterns are consistent with the molecular structure and provide a characteristic fingerprint for the identification of the compound in analytical samples.
Related Compounds and Derivatives
Structural Analogs
The PubChem database indicates there are related compounds with the same parent structure, including mixtures, components, and neutralized forms . One specific related compound identified in the search results is ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 98840-82-5), which differs by the presence of an acetyl group on one of the nitrogen atoms of the hydrazino group .
Table 4: Comparison with Related Compound
Property | Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate |
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CAS Number | 52481-66-0 | 98840-82-5 |
Molecular Formula | C₇H₁₁N₃O₂S | C₉H₁₃N₃O₃S |
Molecular Weight | 201.25 g/mol | 243.28 g/mol |
Structural Difference | Contains free hydrazino group | Contains N-acetylated hydrazino group |
Information Sources and Data Repositories
Primary Data Sources
The information about ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is available from several reputable databases and repositories, as indicated in the search results :
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PubChem (National Center for Biotechnology Information)
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EPA DSSTox
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NIST Mass Spectrometry Data Center
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SpectraBase
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Wikidata
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PATENTSCOPE (WIPO)
These repositories provide complementary information about the compound's properties, spectral data, and potential applications.
Substance Records
PubChem indicates the existence of multiple substance records associated with ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, including:
This suggests that the compound has been studied and registered by numerous researchers and organizations, indicating its relevance in chemical research.
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